(R)-DTBM-Garphos

Catalog No.
S3464838
CAS No.
1365531-99-2
M.F
C76H108O8P2
M. Wt
1211.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-DTBM-Garphos

CAS Number

1365531-99-2

Product Name

(R)-DTBM-Garphos

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C76H108O8P2

Molecular Weight

1211.6 g/mol

InChI

InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3

InChI Key

KACYLFSRRUJDSY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC

Here are some specific research applications of (R)-DTBM-Garphos:

  • Buchwald-Hartwig cross-coupling: This reaction type enables the coupling of aryl or vinyl halides with various nucleophiles, such as amines, amides, and boronic acids. (R)-DTBM-Garphos is a particularly effective ligand for this reaction, offering high activity and enantioselectivity for the formation of chiral products. Source:
  • Suzuki-Miyaura coupling: This reaction allows the coupling of organic halides or pseudohalides with organoboron compounds. (R)-DTBM-Garphos can be used in this reaction to achieve efficient and selective formation of biaryl and other complex organic molecules. Source:
  • Stille coupling: This reaction type enables the coupling of organic halides with organotin reagents. While not as widely used as other coupling reactions, (R)-DTBM-Garphos can still be a valuable ligand for Stille couplings in certain cases. Source:

The "(R)" designation indicates the molecule has a specific stereochemistry, meaning its arrangement of atoms in space is crucial for its function. DTBM refers to the bulky 3,5-di-tert-butyl-4-methoxyphenyl groups attached to the phosphorus atoms, while BIPHEP stands for bis(biphenyl) – the core structure of the ligand [].

The significance of (R)-DTBM-Garphos lies in its ability to form well-defined and stereochemically controlled complexes with various transition metals. This makes it a valuable tool for studying the structure, reactivity, and catalytic properties of these metal complexes [].


Molecular Structure Analysis

(R)-DTBM-Garphos possesses a C2-symmetric structure with two phosphorus atoms connected by a central biphenyl backbone. Each phosphorus atom is bonded to a bulky DTBM group and an oxygen atom. The "R" configuration refers to the specific arrangement of the substituents around the biphenyl core [].

Key features of the structure include:

  • Chelating bidentate ligand: The presence of two phosphorous donor atoms allows (R)-DTBM-Garphos to bind to a metal center at two points, forming a stable chelate complex [].
  • Bulky substituents: The DTBM groups provide steric bulk around the metal center, influencing the selectivity and reactivity of the complex [].
  • Chiral center: The specific arrangement of substituents on the biphenyl core creates a chiral environment, leading to stereochemically controlled interactions with metal centers [].

Chemical Reactions Analysis

(R)-DTBM-Garphos + M(X)n → (R)-DTBM-Garphos-M(X)n-x (Eq. 1)

Here, M represents the transition metal, X represents anionic ligands (e.g., Cl-, Br-), n represents the number of X ligands initially bound to the metal, and (n-x) represents the number remaining after complexation with (R)-DTBM-Garphos.

The synthesis of (R)-DTBM-Garphos itself is not readily available in scientific literature, likely due to its proprietary nature or the complexity of the process.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of (R)-DTBM-Garphos is not widely reported, possibly due to its use in solution and the challenges of purifying chiral compounds. However, based on its structure, it is expected to be a white solid with low solubility in water but good solubility in organic solvents like dichloromethane or toluene [].

(R)-DTBM-Garphos is likely stable under inert atmospheric conditions but may be susceptible to degradation in the presence of moisture or strong oxidizing agents due to the presence of phosphorus-oxygen bonds.

(R)-DTBM-Garphos functions by donating electron density from the lone pairs on the oxygen atoms to a metal center. This complexation process alters the electronic properties of the metal, affecting its reactivity and ability to participate in various catalytic cycles [].

The bulky DTBM groups on the ligand can create a steric environment around the metal center, influencing the substrates that can access the active site and the reaction pathways available. Additionally, the chirality of the ligand can lead to the formation of enantioselective catalysts, favoring the production of one specific enantiomer of a product molecule [].

XLogP3

22.1

Hydrogen Bond Acceptor Count

8

Exact Mass

1210.75194439 g/mol

Monoisotopic Mass

1210.75194439 g/mol

Heavy Atom Count

86

Dates

Modify: 2023-08-19

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